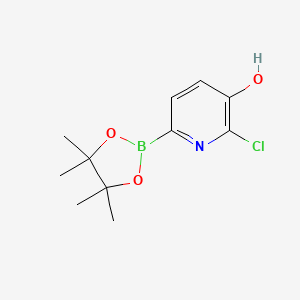

(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

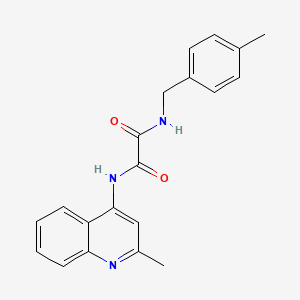

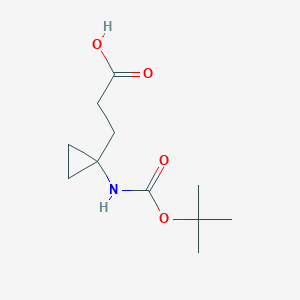

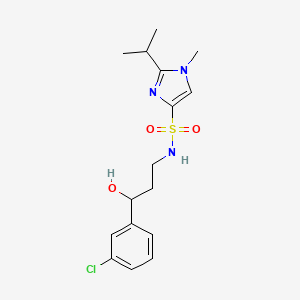

“(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the most common methods is through the Suzuki–Miyaura coupling reaction . This reaction involves the use of a palladium catalyst to form a new carbon-carbon bond . Another method involves the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

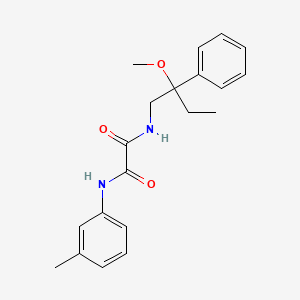

The molecular structure of this compound consists of a pyridine ring with a boronic acid pinacol ester group and a chlorine atom attached to it . The boronic acid pinacol ester group is a key functional group that allows this compound to participate in various chemical reactions .Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 255.51 . It is a stable compound that can be stored in a freezer .Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is utilized in various synthetic chemical reactions, notably in the synthesis of complex organic compounds through microwave-assisted one-pot cyclization and Suzuki coupling reactions. This process highlights the compound's role as a versatile building block in creating diverse compound libraries, demonstrating its high tolerance to Lewis acid catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

Pinacolboronate esters, including variants like the one , pose unique analytical challenges due to their facile hydrolysis to boronic acids, complicating chromatographic purity assessment. Innovative approaches have been developed to stabilize these compounds for analysis, employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase chromatography to overcome solubility and stability issues (Zhong et al., 2012).

Advances in Catalysis and Polymerization

Research into the compound's applications has extended into the fields of catalysis and material science. For instance, the development of metal- and additive-free photoinduced borylation of haloarenes to boronic acids and esters showcases an environmentally friendly, efficient synthesis route without the need for metal catalysts, highlighting the broader applicability of boronic esters in organic synthesis and material science (Mfuh et al., 2017).

Environmental and Practical Considerations

Efforts to minimize environmental impact and improve practicality in chemical synthesis involving boronic esters have led to the development of solvent- and metal-free conditions for hydroboration reactions under microwave irradiation. This method underscores the push towards greener and more sustainable chemistry practices, making the synthesis of aryl- and alkylboronic acid pinacol esters more environmentally friendly (Gioia et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for this compound could involve its use in new synthetic methods and applications. Given its role in the Suzuki–Miyaura coupling reaction, it could be used to develop new carbon–carbon bond forming reactions . Additionally, research into the protodeboronation of alkyl boronic esters could lead to new synthetic methods involving this compound .

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15)9(13)14-8/h5-6,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJVZXBILGNBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)